N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine is a chemical compound that features a brominated pyridine ring attached to a methylpropan-2-amine group
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a general rule, brominated compounds should be handled with care, as they can be hazardous. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it may participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in the synthesis of various biologically active compounds .
Result of Action
The suzuki–miyaura coupling reaction, in which similar compounds are involved, is crucial in the synthesis of various pharmaceuticals and biologically active compounds .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-methylpropan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of N-((5-substituted-pyridin-3-yl)methyl)-2-methylpropan-2-amine derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-((5-chloropyridin-3-yl)methyl)-2-methylpropan-2-amine
- N-((5-fluoropyridin-3-yl)methyl)-2-methylpropan-2-amine
- N-((5-iodopyridin-3-yl)methyl)-2-methylpropan-2-amine
Uniqueness
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, or iodo analogs .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-6-8-4-9(11)7-12-5-8/h4-5,7,13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPORHNDSYQBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734002 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182425-71-3 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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